molecular formula C24H18ClN5OS B12458334 2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide

Cat. No.: B12458334
M. Wt: 460.0 g/mol
InChI Key: WUMGWWCYEJFYDX-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is a complex organic compound with the molecular formula C24H18ClN5OS. It is characterized by the presence of a triazole ring, a benzamide group, and a cyanobenzyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-cyanobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C24H18ClN5OS

Molecular Weight

460.0 g/mol

IUPAC Name

2-chloro-N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H18ClN5OS/c1-30-22(28-29-24(30)32-15-18-7-3-2-6-17(18)14-26)16-10-12-19(13-11-16)27-23(31)20-8-4-5-9-21(20)25/h2-13H,15H2,1H3,(H,27,31)

InChI Key

WUMGWWCYEJFYDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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